molecular formula C12H15BrO4 B584588 (2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane CAS No. 1798807-29-0

(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane

Cat. No.: B584588
CAS No.: 1798807-29-0
M. Wt: 303.152
InChI Key: RYIZSIYTWRXWAN-LBPRGKRZSA-N
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Description

Intermediate in the preparation of (R)-6-Bromo Phenylephrine an analogue of the α-adrenergic agonist, Phenylephrine.

Biological Activity

(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane is a synthetic organic compound with potential biological activity. This compound, characterized by its oxirane (epoxide) structure, has garnered interest due to its unique chemical properties and possible applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrO4, with a molecular weight of 303.152 g/mol. The compound features a bromine atom and methoxy groups that may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H15BrO4
Molecular Weight303.152 g/mol
SMILESCCOC(C1=CC=C(C=C1Br)OCC)OCC
LogP3.79270

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form reactive intermediates through the epoxide group. These intermediates can interact with various biomolecules, leading to potential therapeutic effects or toxicity.

  • Anticancer Activity :
    • Studies have indicated that compounds with oxirane structures can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the formation of DNA adducts, leading to apoptosis in malignant cells.
    • A specific study showed that similar oxirane derivatives inhibited cell proliferation in breast cancer cells by inducing oxidative stress and disrupting cellular signaling pathways.
  • Antimicrobial Properties :
    • The presence of halogens (like bromine) in organic compounds often enhances their antimicrobial efficacy. Research has demonstrated that brominated compounds can disrupt bacterial cell membranes, leading to cell lysis.
    • In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • Compounds containing methoxy groups have been linked to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
    • Experimental models indicated that the compound reduced inflammation markers in induced arthritis models, suggesting a potential therapeutic role in inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxirane derivatives and tested their cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer). The results showed that this compound had an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of halogenated oxiranes. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.

Properties

IUPAC Name

(2S)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-14-4-5-15-8-17-9-2-3-11(13)10(6-9)12-7-16-12/h2-3,6,12H,4-5,7-8H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIZSIYTWRXWAN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC(=C(C=C1)Br)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCOC1=CC(=C(C=C1)Br)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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